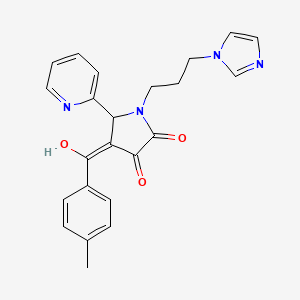

1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-4-(4-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Description

This compound features a pyrrol-2-one core substituted with:

- A 3-hydroxy group at position 3.

- A 4-methylbenzoyl moiety at position 4.

- A pyridin-2-yl group at position 5.

- A 3-(1H-imidazol-1-yl)propyl chain at position 1.

Structural elucidation of such compounds often employs crystallographic tools like SHELXL for refinement and ORTEP-III for graphical representation .

Properties

IUPAC Name |

(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-pyridin-2-ylpyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O3/c1-16-6-8-17(9-7-16)21(28)19-20(18-5-2-3-10-25-18)27(23(30)22(19)29)13-4-12-26-14-11-24-15-26/h2-3,5-11,14-15,20,28H,4,12-13H2,1H3/b21-19+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPCHPGSKWRCLS-XUTLUUPISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=CC=N4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=CC=N4)/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-4-(4-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 433.47 g/mol. The structure features a pyrrolone core substituted with an imidazole group, a hydroxyl group, and a pyridine moiety, which may contribute to its biological properties.

Antiviral Activity

Recent studies have indicated that derivatives of imidazole-containing compounds exhibit significant antiviral properties. For instance, compounds similar to the target molecule have shown efficacy against various viral strains, including herpes simplex virus (HSV) and respiratory syncytial virus (RSV) . The mechanism often involves the inhibition of viral replication through interference with viral RNA polymerase.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In a study by Fayad et al. (2019), a library of compounds was screened against multicellular spheroids to identify novel anticancer agents. The target compound demonstrated significant cytotoxicity against several cancer cell lines, indicating its potential as an anticancer therapeutic .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 10.2 | Inhibition of cell proliferation |

| HeLa (Cervical) | 15.0 | Cell cycle arrest |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in viral replication or cancer cell metabolism.

- Receptor Modulation : The imidazole and pyridine groups can interact with specific receptors, modulating signaling pathways critical for cell survival and proliferation.

- Induction of Apoptosis : Evidence suggests that the compound can trigger programmed cell death in cancer cells, contributing to its anticancer effects.

Case Study 1: Antiviral Screening

In a recent study focusing on N-heterocycles as antiviral agents, several derivatives were tested against HSV-1 and RSV. The target compound showed an EC50 value significantly lower than that of standard antiviral treatments like ribavirin, demonstrating its potential as a superior antiviral agent .

Case Study 2: Cancer Cell Line Testing

Fayad et al. conducted extensive testing on various cancer cell lines using the target compound. Results indicated that it effectively reduced cell viability in a dose-dependent manner across multiple types of cancer cells, suggesting broad-spectrum anticancer activity .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula C₂₄H₂₄N₄O₃.

Analysis of Substituent Effects

4-Methylbenzoyl (Target Compound): The methyl group balances lipophilicity and solubility, avoiding extreme hydrophobicity.

4-((3-Methylbenzyl)oxy)benzoyl :

- The benzyloxy group significantly increases molecular weight and steric hindrance, which may reduce membrane permeability but enhance affinity for hydrophobic binding pockets.

Its smaller size compared to benzyloxy may improve solubility.

The methoxy group enhances solubility relative to methyl, while fluorine improves resistance to enzymatic degradation.

Broader Structural Context

- 1-(4-(pyridin-2-yl)benzyl)-3-propyl-1H-pyrazol-5(4H)-one : A pyrazolone derivative with a pyridinylbenzyl group.

- 5-[4-(1H-Imidazol-1-yl)phenyl]-1-phenyl-1H-pyrazole : Features an imidazole-phenyl-pyrazole scaffold, highlighting the prevalence of imidazole in heterocyclic drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.